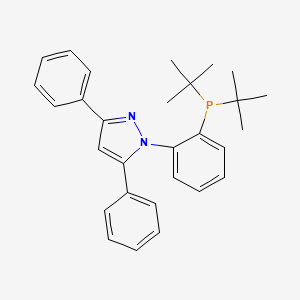
1-(2-(二叔丁基膦基)苯基)-3,5-二苯基-1H-吡唑
描述
“1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also seems to have a phosphine group attached to it .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” are not available, similar compounds are often used in Buchwald-Hartwig Cross Coupling Reaction, Dehydrogenation, and Suzuki-Miyaura Coupling .
科学研究应用
催化
衍生自吡唑配体的钌配合物,包括与所述化合物相关的配合物,已被证明是酮加氢为醇的有效催化剂。例如,新型吡唑基亚磷酸酯和吡唑基亚磷酸酯钌(II)配合物在苯乙酮的转移氢化中显示出中等至高的转化率,在分子氢化中实现高达 98% 的转化率 (Amenuvor 等人,2016 年)。
材料科学
吡唑键合膦配体已被用作 Stille、Kumada 和 Hiyama 交叉偶联反应中的有效催化剂。这些发现表明基于吡唑的化合物可以促进碳-碳键的形成,这对于制造各种有机材料至关重要 (Pal 等人,2010 年)。
药物化学
具有基于吡唑的膦配体的金(I)配合物对各种癌细胞系显示出显着的体外细胞毒性,表明它们作为生物活性金金属药物的潜力。这些配合物在生物学相关介质中表现出高稳定性和对癌细胞的选择性,突出了它们在癌症治疗中的潜力 (Richert 等人,2021 年)。
环境应用
基于吡唑基化合物的锌(II)羧酸盐配合物已被探索作为 CO2 和环己烯氧化物共聚的催化剂。这些配合物展示了以中等分子量形成聚(环己烯碳酸酯)的能力,提供了一种利用 CO2 作为资源来制造环保聚合物的途径 (Matiwane 等人,2020 年)。
安全和危害
作用机制
Target of Action
It is known that this compound belongs to the class of organophosphine ligands , which are commonly used in palladium-catalyzed cross-coupling reactions . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
Mode of Action
As an organophosphine ligand, this compound likely interacts with its targets (typically transition metal ions) by donating its lone pair of electrons to the metal ion, forming a coordinate covalent bond . This interaction stabilizes the metal ion and facilitates its participation in various chemical reactions .
Biochemical Pathways
In the context of palladium-catalyzed cross-coupling reactions, this compound could potentially influence a variety of synthetic pathways leading to the formation of complex organic molecules .
Result of Action
The primary result of the action of this compound is the facilitation of palladium-catalyzed cross-coupling reactions . By acting as a ligand, it stabilizes the transition metal ion and enables the formation of carbon-carbon and carbon-heteroatom bonds. This is a crucial step in the synthesis of many complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and moisture can potentially lead to the oxidation or hydrolysis of the phosphine ligand . Therefore, reactions involving this compound are typically carried out under an inert atmosphere . The temperature and solvent used can also impact the reaction outcomes .
生化分析
Biochemical Properties
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole plays a crucial role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions such as asymmetric synthesis, Buchwald-Hartwig cross-coupling, dehydrogenation, and Suzuki-Miyaura coupling . The compound’s phosphine ligand properties enable it to form stable complexes with metal ions, enhancing the efficiency of these reactions. The interactions between 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole and biomolecules are primarily based on coordination chemistry, where the phosphine group binds to metal centers in enzymes or catalytic complexes .
Cellular Effects
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and enzymes can modulate signaling pathways by altering the activity of key proteins involved in these processes . For instance, it can affect the phosphorylation status of proteins, thereby influencing downstream signaling events. Additionally, 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole has been shown to impact gene expression by modulating transcription factors and other regulatory proteins . These effects on cellular metabolism can lead to changes in energy production, biosynthesis, and overall cellular function.
Molecular Mechanism
The molecular mechanism of 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole involves its ability to form stable complexes with metal ions, which are essential for its catalytic activity . The phosphine ligand in the compound coordinates with metal centers, facilitating the formation of active catalytic species. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical reaction. Additionally, 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature, pH, and the presence of other reactive species. Over time, 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole may undergo degradation, leading to a decrease in its catalytic activity and effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where prolonged exposure can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole vary with different dosages in animal models . At low doses, the compound can enhance catalytic activity and improve biochemical reactions without causing significant adverse effects. At higher doses, 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole may exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal catalytic activity without inducing toxicity. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole is involved in various metabolic pathways, particularly those related to its role as a ligand in catalytic reactions . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with metal ions can affect the activity of enzymes involved in redox reactions, leading to changes in the production of reactive oxygen species and other metabolites . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s phosphine ligand properties enable it to interact with membrane transporters, facilitating its uptake and distribution within cells. Once inside the cell, 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and effectiveness in catalytic reactions.
属性
IUPAC Name |
ditert-butyl-[2-(3,5-diphenylpyrazol-1-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2P/c1-28(2,3)32(29(4,5)6)27-20-14-13-19-25(27)31-26(23-17-11-8-12-18-23)21-24(30-31)22-15-9-7-10-16-22/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIBHBCNPAPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465647 | |
| Record name | TrippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628333-86-8 | |
| Record name | TrippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the gold(I) complex incorporating TrippyPhos, [Au(TrippyPhos)Cl], a potentially promising candidate for anticancer treatment?
A1: The study by [] highlights that [Au(TrippyPhos)Cl] demonstrates significant in vitro cytotoxicity against several cancer cell lines, including those resistant to cisplatin. Notably, this complex exhibits selectivity towards cancer cells, showing less toxicity towards healthy human umbilical vein endothelial cells (HUVECs). Furthermore, [Au(TrippyPhos)Cl] effectively inhibits cytosolic NADPH-dependent reductases within cancer cells, a mechanism potentially contributing to its anticancer activity.
Q2: How does the structure of TrippyPhos contribute to the stability of its gold(I) complex?
A2: While the provided research [] doesn't directly compare the stability of different gold(I) complexes, it does mention that the complex incorporating 5-(di-tert-butylphosphino)-1′, 3′, 5′-triphenyl-1′H-[1,4′]bipyrazole (BippyPhos) showed higher stability in biologically relevant media compared to [Au(TrippyPhos)Cl]. This suggests that subtle structural differences in the phosphine ligand can influence the stability of the resulting gold(I) complex. Further research is needed to fully elucidate the structure-stability relationship for these complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



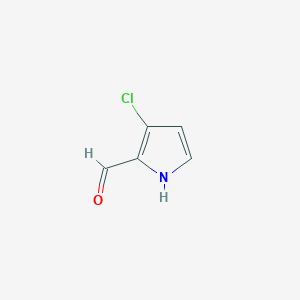


![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
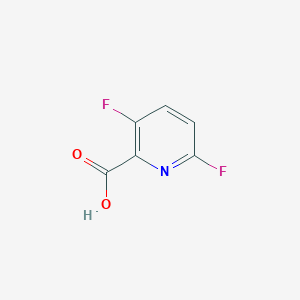
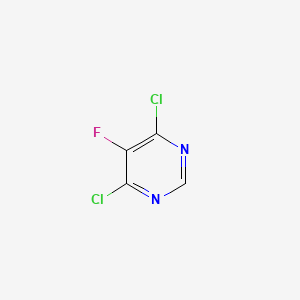
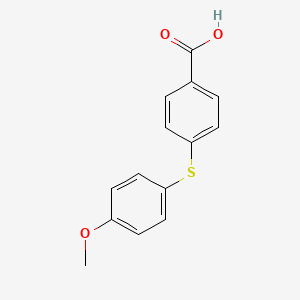
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)


